molecular formula C24H15Cl2N3O5 B5975357 N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide

N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide

Cat. No. B5975357
M. Wt: 496.3 g/mol
InChI Key: ZQUCSBALCPINSA-UHFFFAOYSA-N
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Description

N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases. This compound is commonly referred to as DCB-FN and belongs to the class of furan-based compounds.

Mechanism of Action

The mechanism of action of DCB-FN involves the inhibition of various cellular pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. DCB-FN also induces the production of reactive oxygen species, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
DCB-FN has been shown to have various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. DCB-FN has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

DCB-FN has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DCB-FN also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for DCB-FN research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of DCB-FN derivatives with improved efficacy and reduced toxicity is an important area of research.

Synthesis Methods

The synthesis of DCB-FN involves the reaction of 2,4-dichlorobenzoyl chloride with 4-nitroaniline to form the intermediate product, which is then reacted with furfurylamine to yield DCB-FN. This synthesis method has been optimized to yield high purity and high yield of DCB-FN.

Scientific Research Applications

DCB-FN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, DCB-FN has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, DCB-FN has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, DCB-FN has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

properties

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N3O5/c25-15-6-9-19(20(26)12-15)23(30)27-16-2-1-3-17(13-16)28-24(31)22-11-10-21(34-22)14-4-7-18(8-5-14)29(32)33/h1-13H,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUCSBALCPINSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-5-(4-nitrophenyl)furan-2-carboxamide

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